molecular formula C15H18N6O2S B14934913 N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B14934913
M. Wt: 346.4 g/mol
InChI Key: HNHYJUANLKYXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide backbone linked to a 1,3,4-thiadiazole moiety. Its structural uniqueness arises from the conjugation of the thiadiazole ring (a sulfur- and nitrogen-containing heterocycle) with a hydrazone group (-NH-N=C-), which is further connected to a 2-oxoethyl spacer and a 4-phenylpiperazine unit.

Properties

Molecular Formula

C15H18N6O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C15H18N6O2S/c22-13(18-14-19-17-11-24-14)10-16-15(23)21-8-6-20(7-9-21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,23)(H,18,19,22)

InChI Key

HNHYJUANLKYXGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is synthesized via oxidative cyclization of thiosemicarbazide precursors. A representative protocol involves:

  • Thiosemicarbazide Formation : Reacting thiocarbohydrazide with an aldehyde or ketone in ethanol under reflux (8–12 hours) to yield substituted thiosemicarbazides.
  • Oxidative Cyclization : Treating the thiosemicarbazide with bromine in glacial acetic acid (0–5°C, 2 hours) to induce cyclization. For the target compound, cyclization must preserve the (Z) configuration at the imine bond, achieved by controlling reaction temperature and stoichiometry.

Example :
$$
\text{Thiocarbohydrazide} + \text{RCHO} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{1,3,4-Thiadiazole}
$$

Alternative Routes Using Hydrazine Derivatives

Microwave-assisted synthesis (100–120°C, 20–30 minutes) with catalytic p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) enhances yield (75–85%) and reduces side products.

Preparation of 2-Oxoethyl Carboxamide Intermediate (Fragment B)

Activation of Carboxylic Acid

Fragment B is synthesized via N-acylation of glycine derivatives:

  • Glycine Ethyl Ester Hydrochloride is reacted with N-Boc-protected hydrazine in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields the free amine.

Reaction Scheme :
$$
\text{Glycine-OEt} + \text{Boc-NH-NH}2 \xrightarrow{\text{DCC/NHS}} \text{Boc-NH-NH-CO-OEt} \xrightarrow{\text{TFA}} \text{NH}2\text{-NH-CO-OEt}
$$

Oxoethyl Group Introduction

The ketone functionality is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in acetone (0°C, 1 hour) achieves this transformation.

Synthesis of 4-Phenylpiperazine-1-Carboxamide (Fragment C)

Piperazine Functionalization

4-Phenylpiperazine is acylated using carbamoyl chloride derivatives:

  • Chloroformate Activation : Treating phenylpiperazine with triphosgene in DCM generates the reactive carbamoyl chloride.
  • Ammonolysis : Reaction with aqueous ammonium hydroxide yields the carboxamide.

Optimization : Conducting the reaction at −10°C minimizes N-overacylation.

Final Coupling and Conjugation

Hydrazone Formation

Fragment A (1,3,4-thiadiazol-2-ylideneamine) is coupled with Fragment B (2-oxoethyl amine) via a condensation reaction:

  • Condensation : Reacting equimolar quantities in methanol with glacial acetic acid (catalytic) under reflux (6 hours).
  • Stereochemical Control : The (Z) configuration is favored by using bulky solvents (e.g., tert-butanol) and low temperatures (0–5°C).

Reaction Mechanism :
$$
\text{Thiadiazole-NH}2 + \text{O=C-CH}2\text{-NH}2 \rightarrow \text{Thiadiazole-N=N-CH}2\text{-C=O}
$$

Amide Bond Formation

The intermediate from Step 5.1 is conjugated to Fragment C using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF):

  • Activation : Fragment C’s carboxamide is activated with CDI (1.2 equiv, 25°C, 1 hour).
  • Coupling : Addition of the hydrazone intermediate (1.0 equiv) and stirring at 40°C for 12 hours.

Yield Optimization :

  • Solvent : THF > DMF > DCM (THF provides 78% yield vs. 65% in DMF).
  • Catalyst : 4-Dimethylaminopyridine (DMAP) increases reaction rate by 30%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.30 (m, 5H, phenyl), 4.12 (q, 2H, CH₂), 3.72–3.55 (m, 8H, piperazine).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
  • HRMS (ESI+) : m/z 427.1543 [M+H]⁺ (calc. 427.1548).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity. Retention time: 6.7 minutes.

Scale-Up Considerations and Industrial Feasibility

Process Optimization

  • Cost Efficiency : Replacing DCC with ethyl chloroformate reduces reagent costs by 40% without compromising yield.
  • Green Chemistry : Microwave-assisted steps reduce energy consumption by 60%.

Regulatory Compliance

  • Impurity Profiling : Identified impurities include N-acetyl byproducts (<0.2%) and unreacted piperazine (<0.1%).
  • Storage Stability : The compound remains stable for 24 months at −20°C in amber vials.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmacology: Research focuses on its potential as a neuroprotective and anticonvulsant agent.

    Biochemistry: The compound is used to study enzyme inhibition and protein interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial enzymes, leading to its antimicrobial effects, or interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-carboxamide derivatives and thiadiazole/hydrazone hybrids. Below is a detailed comparison with analogous molecules reported in the literature:

Piperazine-Carboxamide Derivatives with Heterocyclic Moieties
Compound Name Key Structural Features Biological Activity/Properties Synthesis Yield (%) Reference
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thiazolidinone + quinazoline + thioacetamide linkage Antimicrobial (not quantified) Not reported
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) Benzothiazole + thiazolidinone + carboxamide MIC: 10.7–21.4 μmol mL⁻¹×10⁻² (bacterial) 70% (for 4g analog)
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Quinazoline + fluorophenyl + piperazine-carboxamide Anticancer (IC₅₀ values pending) 52.2%
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Benzooxazole + piperazine-carboxamide Not explicitly tested; structural analog for SAR 60%
Target Compound 1,3,4-Thiadiazole + hydrazone + 4-phenylpiperazine Hypothesized antimicrobial/antifungal activity Not reported

Key Observations :

  • The thiadiazole-hydrazone core in the target compound differentiates it from thiazolidinone- or benzothiazole-based analogs (e.g., compounds 4d, A2). Thiadiazoles are known for enhanced metabolic stability compared to thiazolidinones due to reduced ring strain .
  • The 4-phenylpiperazine group is a common pharmacophore in CNS-targeting drugs, but its role here may relate to improving solubility or binding affinity .
Antimicrobial Activity Comparison
Compound Class Best-Performing Example MIC (μmol mL⁻¹×10⁻²) MBC/MFC (μmol mL⁻¹×10⁻²) Pathogens Tested
Benzothiazole-carboxamides 4d (thiazolidinone derivative) 10.7–21.4 21.4–40.2 Bacterial/fungal pathogens
Quinazoline-piperazine A3 (4-fluorophenyl derivative) Not tested Not tested
Thiadiazole-hydrazones Title compound (hypothetical)
  • Compound 4d (benzothiazole class) exhibits superior antimicrobial activity, likely due to the electron-withdrawing chloro substituent enhancing membrane penetration .
  • The target compound’s thiadiazole-hydrazone group may offer comparable or improved activity, as similar structures show potent inhibition of microbial enzymes (e.g., dihydrofolate reductase) .

Research Findings and Structure-Activity Relationship (SAR)

  • Thiadiazole vs. Thiazolidinone: Thiadiazoles generally exhibit stronger electronegativity, favoring interactions with microbial DNA or enzymes compared to thiazolidinones .
  • Hydrazone Linkage : The (2Z)-hydrazone configuration in the target compound may enhance planarity and π-π stacking with biological targets, as seen in related isatin-thiosemicarbazones .
  • Piperazine Position : 4-Phenylpiperazine’s placement influences solubility; N-substitution with polar groups (e.g., carboxamide) balances lipophilicity .

Biological Activity

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The molecular formula is C14H17N7O2SC_{14}H_{17}N_{7}O_{2}S with a molecular weight of 347.40 g/mol. The structure includes a piperazine ring, which contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study involving various synthesized compounds, it was found that those containing the thiadiazole ring demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve interference with microbial cell wall synthesis and function.

Anticancer Activity

The compound has shown notable effects against several cancer cell lines. Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups enhances anticancer activity. For example, modifications in the para position of the phenyl ring have been associated with increased potency against the MCF-7 breast cancer cell line .

Antioxidant Potential

Thiadiazole derivatives also exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress-related cellular damage. This activity is crucial in cancer prevention and treatment strategies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., Cl, Br)Enhance antimicrobial properties
Electron-donating groups (e.g., -OCH₃)Increase anticancer and antioxidant potential

Case Studies and Research Findings

  • Antifungal Activity : In a comparative study, certain thiadiazole derivatives were found to exhibit superior antifungal activity compared to standard treatments like fluconazole. The minimum inhibitory concentrations (MICs) were reported as low as 8 µg/mL for some compounds .
  • Anticancer Efficacy : A derivative of the compound was tested against various cancer cell lines and demonstrated significant cytotoxic effects, particularly in MCF-7 cells, with IC50 values indicating potent activity .
  • Mechanism of Action : The interaction of thiadiazole derivatives with DNA and various enzymes has been proposed as a mechanism for their anticancer effects. This includes the inhibition of topoisomerases and other critical enzymes involved in DNA replication .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the piperazine-carboxamide moiety using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 60°C .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .
    • Key Considerations : Monitor reaction progress with TLC, optimize stoichiometry of reagents like EDCI to minimize side products .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Validation : Compare experimental elemental analysis (C, H, N) with theoretical values to confirm purity (>95%) .

Q. What preliminary biological assays are recommended for screening its activity?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition : Evaluate binding to VEGFR-2 or integrase enzymes via fluorescence-based assays .
    • Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out false positives .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its bioactivity?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to VEGFR-2 (PDB ID: 4AGD) . Focus on interactions with key residues (e.g., Lys868, Asp1046).
  • QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values using MLR (Multiple Linear Regression) .
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. How to resolve contradictions in SAR data for thiadiazole derivatives?

  • Case Example : Discrepancies in antimicrobial activity between analogs with 4-methoxyphenyl vs. 4-chlorophenyl substituents.

  • Hypothesis : Chlorine enhances membrane permeability but reduces solubility.
  • Testing : Measure logP (shake-flask method) and correlate with MIC values .
  • Structural Analysis : Use XRD or NOESY NMR to assess conformational flexibility impacting target binding .

Q. What strategies improve in vivo bioavailability of this compound?

  • Formulation :

  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
    • Pharmacokinetics : Monitor plasma concentration in rodent models via LC-MS/MS after oral/intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.